

The Quinazoline Scaffold: A Versatile Nucleus with Expansive Therapeutic Potential

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Compound of Interest

Compound Name: 8-Fluoroquinazoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide delves into the extensive therapeutic utility of the quinazoline nucleus, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows.

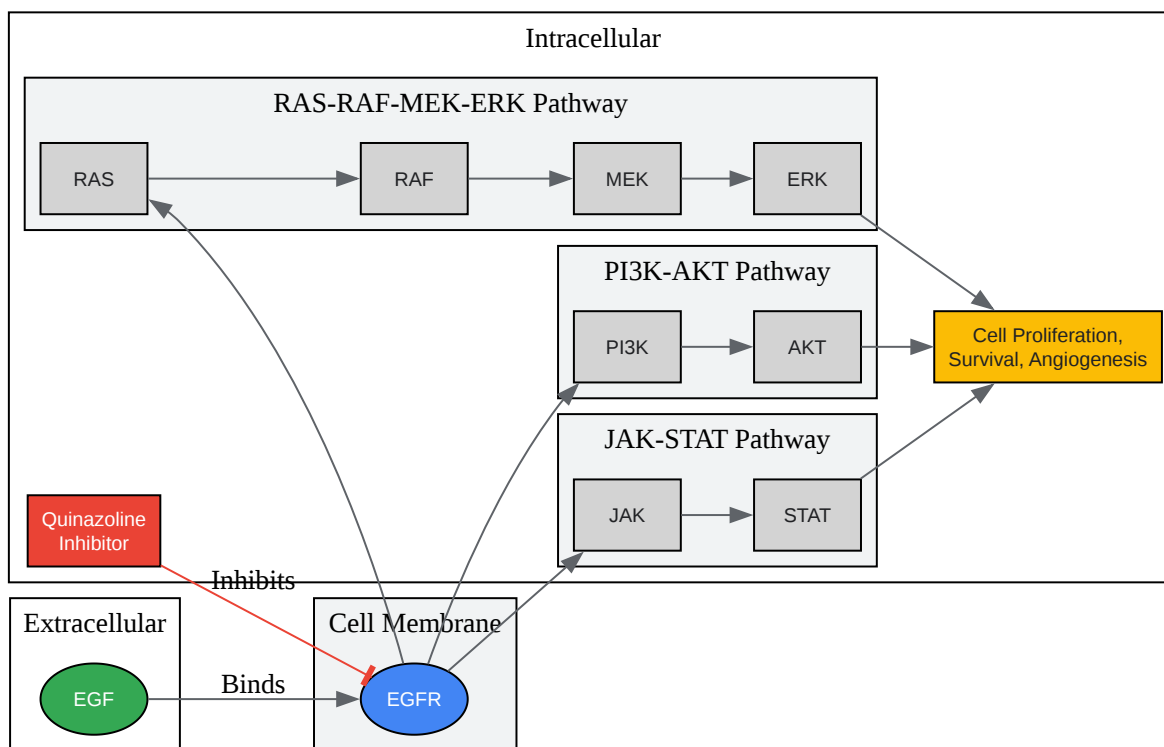
Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazoline scaffold is most prominently recognized for its potent anticancer properties, with several derivatives achieving FDA approval and becoming mainstays in oncology. These agents primarily exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant number of anticancer quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and

Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP at the kinase domain, these compounds block downstream signaling pathways crucial for tumor growth and vascularization.[1][2]



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Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Drug Name	Target(s)	FDA Approval Year	Indication
Gefitinib	EGFR	2003	Non-Small Cell Lung Cancer (NSCLC)[1]
Erlotinib	EGFR	2004	NSCLC, Pancreatic Cancer[1]
Lapatinib	EGFR, HER2	2007	Breast Cancer[3]
Vandetanib	VEGFR, EGFR, RET	2011	Medullary Thyroid Cancer[1]
Afatinib	EGFR, HER2	2013	NSCLC[1]
Dacomitinib	EGFR, HER2	2018	NSCLC
Tucatinib	HER2	2020	Breast Cancer

Mechanism of Action: Tubulin Polymerization Inhibition

Certain quinazoline derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazoline derivatives against various cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 7b	MCF-7 (Breast)	82.1	[5]
A549 (Lung)	67.3	[5]	
5637 (Bladder)	51.4	[5]	
Compound 7e	MCF-7 (Breast)	90.2	[5]
5637 (Bladder)	103.04	[5]	
Compound 11d	CNE-2 (Nasopharyngeal)	Not Specified	
PC-3 (Prostate)	Not Specified	[1]	[1]
SMMC-7721 (Liver)	Not Specified	[1]	
Compound 5a	HT-29 (Colon)	5.33	
Compound 101	L1210 (Leukemia)	5.8	[6]
K562 (Leukemia)	>50% inhibition at 1 μg/mL	[6]	
MCF-7 (Breast)	0.34	[6]	
CA46 (Burkitt's Lymphoma)	1.0	[6]	
Compound 106	Cdk4 Inhibition	0.47	
Microtubule Polymerization	0.6	[6]	[2]
Compound 23	PC-3 (Prostate)	0.016 - 0.19	
A549 (Lung)	0.016 - 0.19	[2]	
MCF-7 (Breast)	0.016 - 0.19	[2]	
A2780 (Ovarian)	0.016 - 0.19	[2]	
Compound 32	MCF-7 (Breast)	0.02 - 0.33	[2]
A549 (Lung)	0.02	[2]	

Colo-205 (Colon)	0.02 - 0.33	[2]	
A2780 (Ovarian)	0.02 - 0.33	[2]	
Compound 53	MCF-7 (Breast)	2.09	[2]
HepG-2 (Liver)	2.08	[2]	
Compound Q19	HT-29 (Colon)	0.051	[3]

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against pathogenic microorganisms.

Compound ID	Microorganism	MIC (µg/mL)	Reference
Compound 4a	E. coli	> Amoxicillin	[7]
S. aureus	4	[7]	
B. subtilis	4	[7]	
S. typhimurium	8	[7]	
C. albicans	2	[7]	
M. phaseolina	8	[7]	
Compound 4c	S. typhimurium	4	[7]
Compound 5a	Various strains	1 - 16	[7]
Compound 20	S. aureus	>0.5	[8]
B. subtilis	0.5	[8]	
Compound 19	P. aeruginosa	0.15	
Compound 16	S. aureus	0.5	
Compound 29	B. subtilis	0.5	
Compounds 15-18	Various strains	2.5 - 15	

Antiviral Activity

The quinazoline scaffold has emerged as a promising framework for the development of antiviral agents, with demonstrated efficacy against various RNA and DNA viruses, including influenza A virus.[10][11]

Quantitative Data: In Vitro Antiviral Activity

Compound ID	Virus	Cell Line	IC50	Reference
Compound 10a5	Influenza A/WSN/33 (H1N1)	MDCK	3.70 - 4.19 μ M	[10]
Compound 17a	Influenza A/WSN/33 (H1N1)	MDCK	3.70 - 4.19 μ M	[10]
Compound C1	Influenza A (H1N1)	MDCK	23.8 μ g/mL	[12]
Compound 3	Influenza A (H1N1)	MDCK	100 μ g/mL	[12]

Anti-inflammatory Activity

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[13][14]

In Vivo Anti-inflammatory Activity

Compound ID	Animal Model	Dose	% Inhibition of Edema	Reference
Compounds 5-22	Carrageenan-induced rat paw edema	50 mg/kg p.o.	15.1 - 32.5	[14]
Compound 21	Carrageenan-induced rat paw edema	50 mg/kg p.o.	32.5	[14]
Compounds QA-2 & QA-6	Carrageenan-induced rat paw edema	100 mg/kg	Good activity	[15]
Compounds IXa, IXb, IXd, IXf	Carrageenan-induced rat paw edema	50 mg/kg	68 - 78	[13]

Central Nervous System (CNS) Activity

The versatility of the quinazoline scaffold extends to the central nervous system, with derivatives exhibiting anticonvulsant and CNS depressant activities.[\[16\]](#)[\[17\]](#)

In Vivo CNS Activity

Compound ID	Animal Model	Activity	Reference
Compounds 4a, 4d, 4e, 4j, 4k	Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice	Anticonvulsant	[17]
Compounds 3, 15, 16, 18, 19, 20	Not specified	Anticonvulsant with low neurotoxicity	[16]

Cardiovascular Activity

Certain quinazoline derivatives have been explored for their effects on the cardiovascular system, with some demonstrating hypotensive activity.[\[18\]](#)[\[19\]](#)

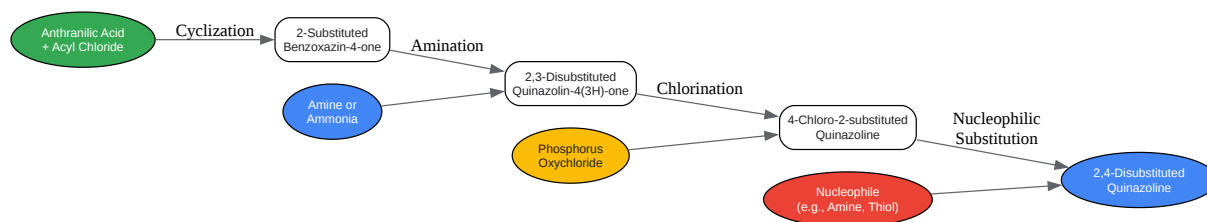
In Vivo Cardiovascular Effects

Compound ID	Animal Model	Effect	Reference
Compounds 2a, 2c, 4a, 4d, 5d, 6a, 6b	Not specified	Hypotensive effect and bradycardia	[18]
Compounds 6, 13	Not specified	Excellent cardiovascular activity	[19]
Prazosin, Doxazosin	Langendorff-perfused rat hearts	Increased infarct size after occlusion-reperfusion	[20]
Bunazosin	Langendorff-perfused rat hearts	Decreased infarct size after occlusion-reperfusion	[20]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of quinazoline derivatives.

General Synthetic Procedure for 2,4-Disubstituted Quinazolines



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